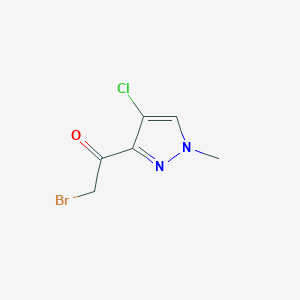
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone, commonly known as 2-Bromo-1-methyl-4-chloropyrazole (2-BMC) is an organic compound that belongs to the family of pyrazoles. It is a colorless solid that is used in organic synthesis as a starting material for a variety of chemical reactions. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
Pyrazole-Stabilized Dinuclear Palladium(II) Chalcogenolates Formation : This compound is used in the synthesis of bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide, leading to the formation of chalcogenolato-bridged dinuclear palladium(II) complexes. These complexes play a role in the development of palladium chalcogenide nanoparticles, useful in various chemical applications (Sharma et al., 2015).
Ultrasound Promoted Synthesis : The compound is involved in the synthesis of novel pyrazoles and isoxazoles under silent and ultrasonic conditions. This method improves reaction times and yields, demonstrating the compound's role in facilitating efficient chemical reactions (Saleh & Abd El-Rahman, 2009).
Molecular Docking Studies : The compound forms part of a molecular structure that has been studied for its vibrational spectra, HOMO-LUMO analysis, and molecular docking, showing potential inhibitory activity against kinesin spindle protein, which could have implications in cancer research (ShanaParveen et al., 2016).
Synthesis of Various Derivatives
Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds like 1,3,4‐Thiadiazoles, Pyrazolo[1,5‐a]pyrimidines, and Thieno[3,2‐d]pyrimidines. These compounds have potential applications in pharmaceutical and chemical research (Abdelhamid et al., 2016).
Nucleophilic Substitution Reaction Study : A computational study investigated reactions between imidazole and various 2-bromo-1-arylethanones, including the subject compound. This study contributes to the understanding of chemical reaction mechanisms and potential pharmaceutical applications (Erdogan & Erdoğan, 2019).
Antimicrobial Compound Synthesis : Used in the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, exhibiting significant antimicrobial activity, which is crucial in the development of new antibiotics and antifungal agents (Abdel‐Aziz et al., 2009).
Advanced Synthesis Techniques
- Microwave Irradiation Synthesis : The compound's derivatives have been synthesized under microwave irradiation, demonstrating a more efficient synthesis method. This approach offers advantages in terms of reaction speed and energy efficiency (Katade et al., 2008).
properties
IUPAC Name |
2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFXWYHFBJPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)
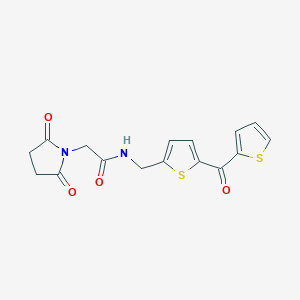
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)

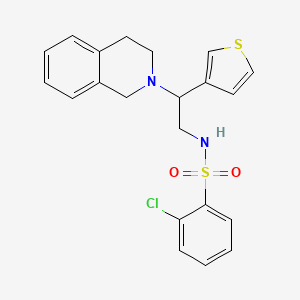
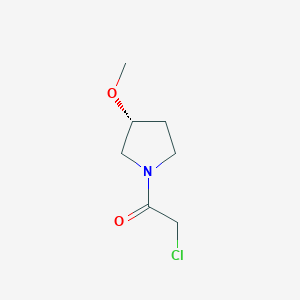

![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)

![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
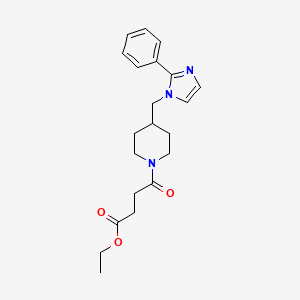
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)